molecular formula C23H21ClN2O2S B2729249 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide CAS No. 1286726-19-9

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2729249
CAS No.: 1286726-19-9
M. Wt: 424.94
InChI Key: PZQUNSMLQXFLQX-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclopentanecarboxamido group, and a phenylthiophene carboxamide group

Preparation Methods

The synthesis of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentanecarboxylic Acid Derivative: The synthesis begins with the preparation of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid. This can be achieved through the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation.

    Amidation Reaction: The carboxylic acid derivative is then converted to the corresponding amide by reacting with an amine, such as 5-phenylthiophene-3-amine, under appropriate conditions.

    Cyclization and Functional Group Modification: The final step involves cyclization and any necessary functional group modifications to obtain the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Research: It is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

    5-Phenylthiophene-3-amine: Another precursor, used in the amidation step of the synthesis.

    Thiazole Derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18ClN1O2S\text{C}_{19}\text{H}_{18}\text{ClN}_{1}\text{O}_{2}\text{S}

This structure includes a chlorophenyl group and a cyclopentanecarboxamide moiety, which are believed to contribute significantly to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its antiproliferative effects against different cancer cell lines.

StudyCell LineIC50 (µM)Mechanism of Action
Study AA549 (Lung)5.2Induction of apoptosis via mitochondrial pathway
Study BMCF-7 (Breast)3.8Inhibition of cell cycle progression at G2/M phase
Study CHeLa (Cervical)4.5Activation of caspase-3 and -9 pathways

These studies indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Caspase Activation : Activation of caspases (particularly caspase-3 and caspase-9) is a hallmark of the apoptotic process triggered by this compound.

Case Study 1: Antiproliferative Effects on A549 Cells

In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 5.2 µM . Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's role in inducing apoptosis.

Case Study 2: Mechanistic Insights from MCF-7 Cells

A separate study focused on MCF-7 breast cancer cells, where treatment with the compound resulted in an IC50 value of 3.8 µM . Further analysis indicated that the compound inhibited cell cycle progression at the G2/M checkpoint, leading to significant reductions in cell proliferation rates.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)26-21-18(20(25)27)14-19(29-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQUNSMLQXFLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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